Fluorescein-beta-d-glucopyranoside

Enzyme kinetics Fluorogenic substrate β-glucosidase

Fluorescein-beta-D-glucopyranoside (also known as Fluorescein mono-β-D-glucopyranoside or FMGlc) is a fluorogenic substrate designed for the detection and quantification of β-glucosidase (β-Glu) activity. Upon enzymatic cleavage, the non-fluorescent FMGlc releases highly fluorescent fluorescein (Ex/Em: 490/514 nm), enabling sensitive and continuous kinetic monitoring.

Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol
CAS No. 129787-63-9
Cat. No. B166504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-beta-d-glucopyranoside
CAS129787-63-9
Molecular FormulaC26H22O10
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1
InChIKeyNIPYQLPZPLBOLF-DRORJZQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-beta-D-glucopyranoside (CAS 129787-63-9) as a Monoglucoside Fluorogenic Substrate for β-Glucosidase Activity


Fluorescein-beta-D-glucopyranoside (also known as Fluorescein mono-β-D-glucopyranoside or FMGlc) is a fluorogenic substrate designed for the detection and quantification of β-glucosidase (β-Glu) activity [1]. Upon enzymatic cleavage, the non-fluorescent FMGlc releases highly fluorescent fluorescein (Ex/Em: 490/514 nm), enabling sensitive and continuous kinetic monitoring [1]. Its well-defined, single-step hydrolysis mechanism makes it particularly suitable for assays requiring first-order kinetic analysis [1].

1
Single-step hydrolysis enables first-order kinetic analysis
2
Fluorogenic detection at 490/514 nm supports continuous monitoring
3
Suitable for β-glucosidase activity quantification in research matrices

Fluorescein-beta-D-glucopyranoside: Why a Monoglucoside is Not Interchangeable with Diglucoside Analogs


Fluorescein-beta-D-glucopyranoside (FMGlc) cannot be simply substituted with its diglucoside counterpart, Fluorescein di-β-D-glucopyranoside (FDGlu), due to fundamental differences in their enzymatic hydrolysis mechanisms . FMGlc is cleaved in a single step to produce the fluorescent product , enabling the straightforward first-order kinetic measurements often required for detailed enzyme characterization . In contrast, FDGlu is a pro-fluorophore that requires two sequential enzymatic hydrolysis events to release its full fluorescence signal . This multi-step process introduces complex, non-linear reaction kinetics that can confound kinetic parameter determinations and render FDGlu unsuitable for assays demanding a direct, one-to-one relationship between substrate consumption and signal generation .

Kinetic mechanism mismatch
FMGlc undergoes single-step hydrolysis for first-order kinetics; diglucoside FDGlu requires sequential cleavage introducing non-linear kinetics that may shift assay interpretation.
Physicochemical property differences
Compared with FDGlu, FMGlc has broader solvent compatibility (including ethanol) and different molecular size, which may affect stock preparation and assay compatibility.

Quantitative Differentiation Evidence for Fluorescein-beta-D-glucopyranoside


Fluorescein-beta-D-glucopyranoside: Single-Step Hydrolysis Enables First-Order Kinetics vs. FDGlu's Complex Mechanism

Fluorescein-beta-D-glucopyranoside (FMGlc) is cleaved in a single enzymatic step to release fluorescein, resulting in a direct, first-order kinetic profile . In contrast, the diglucoside analog FDGlu requires two sequential cleavage events, producing an intermediate monoglucoside before generating the full fluorescent signal, which yields more complex, non-linear reaction kinetics .

Hydrolysis mechanism
Class-level inference
FMGlc: Single-step, first-order
FDGlu: Two-step, non-linear
Supports unambiguous kinetic parameter determination
Qualitative mechanistic difference; no quantitative rate comparison available
Enzyme kinetics Fluorogenic substrate β-glucosidase

Fluorescein-beta-D-glucopyranoside: Superior Sensitivity via CE-LIF vs. Standard Spectrophotometric Methods

A method utilizing Fluorescein-beta-D-glucopyranoside (FMGlc) as a substrate, combined with capillary electrophoresis-laser induced fluorescence (CE-LIF) detection, achieved a limit of detection (LOD) for fluorescein of 1.3 × 10⁻⁷ mg mL⁻¹ and a limit of quantification (LOQ) of 6.4 × 10⁻⁶ mg mL⁻¹ [1]. The study reports that this method has a lower limit of detection compared with classic spectrophotometric methods [1].

Detection limit (LOD)
Head-to-head
1.3 × 10⁻⁷ mg mL⁻¹ (fluorescein by CE-LIF)
Reported lower LOD compared with standard spectrophotometric methods
CE-LIF method; matrix: soil β-glucosidase assay
Analytical chemistry Soil enzymology Detection limit

Fluorescein-beta-D-glucopyranoside (FMGlc) vs. FDGlu: Comparison of Key Physicochemical Properties for Solubility and Handling

The molecular weight and formula of Fluorescein-beta-D-glucopyranoside (FMGlc) are 494.4 Da and C₂₆H₂₂O₁₀, respectively, and it is soluble in DMSO, ethanol, and water . In comparison, the diglucoside analog FDGlu has a significantly larger molecular weight of 656.6 Da and formula of C₃₂H₃₂O₁₅, but is reported to be soluble only in DMSO and water .

Physicochemical properties
Cross-study comparable
FMGlc
MW: 494.4 Da
Solubility: DMSO, ethanol, water
FDGlu
MW: 656.6 Da
Solubility: DMSO, water
Broader solvent compatibility may simplify stock preparation
Vendor-reported properties; verify lot-specific data
Biochemical assay design Substrate properties β-glucosidase

Fluorescein-beta-D-glucopyranoside: Validated Application for β-Glucosidase Activity Determination in Complex Environmental Matrices

Fluorescein-beta-D-glucopyranoside (FMGlc) was successfully used as a substrate to measure β-glucosidase activity in various soil samples using a CE-LIF method [1]. The method was optimized for this complex matrix, demonstrating the substrate's utility for real-world, non-idealized sample types [1].

Complex matrix application
Class-level inference
FMGlc/CE-LIF method validated in soil samples
Supports use in non-idealized, complex research matrices
No direct comparator data; assay optimization recommended for each matrix
Environmental monitoring Soil science β-glucosidase

Optimal Use Cases for Fluorescein-beta-D-glucopyranoside Based on Verified Evidence


Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax)

Due to its single-step, first-order hydrolysis mechanism, Fluorescein-beta-D-glucopyranoside (FMGlc) is the substrate of choice for researchers needing to accurately determine the kinetic parameters (Km, Vmax) of β-glucosidase enzymes . The direct correlation between substrate cleavage and fluorescence signal allows for precise, unambiguous data collection, avoiding the kinetic complexity introduced by the sequential hydrolysis of diglucoside substrates .

High-Sensitivity Environmental and Soil β-Glucosidase Monitoring

Researchers studying β-glucosidase activity as a biomarker for soil health or microbial activity can leverage the high sensitivity of assays using Fluorescein-beta-D-glucopyranoside (FMGlc) . The method's demonstrated low limit of detection (1.3 × 10⁻⁷ mg mL⁻¹ for fluorescein product) when coupled with CE-LIF analysis allows for the detection of low enzyme activities, which is essential for monitoring subtle changes in complex environmental matrices .

Assay Development for Challenging Biological or Environmental Samples

The demonstrated application of Fluorescein-beta-D-glucopyranoside (FMGlc) in complex soil samples supports its use in assays involving other challenging, non-homogeneous matrices. Scientists working with crude cell lysates, food samples, or fermentation broths may find FMGlc a robust starting point for developing sensitive β-glucosidase detection methods, given its validation outside of highly controlled, purified enzyme systems.

Kinetic Assays Requiring First-Order Reaction Conditions

For any application where monitoring β-glucosidase activity under first-order kinetic conditions is a primary requirement, Fluorescein-beta-D-glucopyranoside (FMGlc) is directly specified as the appropriate reagent . This includes continuous, real-time monitoring of enzyme reactions, inhibitor screening under kinetic control, and any assay where the initial reaction velocity is the critical readout.

Application
Selection Property
Validation Focus
Michaelis-Menten kinetic studies
Single-step hydrolysis mechanism
Linearity of fluorescence vs. substrate consumption
High-sensitivity β-glucosidase monitoring
Reported low detection limit with CE-LIF
LOD/LOQ verification in target matrix
Assay development for complex samples
Demonstrated performance in soil matrices
Matrix compatibility and signal reproducibility
First-order kinetic assays
First-order kinetic profile
Initial velocity linearity under assay conditions

Technical Documentation Hub

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8 linked technical documents
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